2-(2-Methoxyphenyl)nicotinic acid

Purification Optimization Process Chemistry Scale-Up Feasibility

Problem: Positional isomer substitution of 2-aryl-nicotinic acids compromises assay reproducibility and SAR interpretation due to divergent electronic and steric profiles. Solution: 2-(2-Methoxyphenyl)nicotinic acid is a validated hCA XII inhibitor (Ki 8.30 nM) with a non-sulfonamide pharmacophore, avoiding hypersensitivity liabilities. Key outcomes: • 26.6 °C lower predicted bp than the 6-isomer, reducing distillation energy requirements • 97% ISO-certified purity available (MolCore) minimizes impurity-related yield losses • pKa 1.91 ensures efficient salt formation for preformulation screening.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 1226261-41-1
Cat. No. B3092249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)nicotinic acid
CAS1226261-41-1
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3,(H,15,16)
InChIKeyZHOOWWGHWVPEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)nicotinic acid: Overview & Procurement


2-(2-Methoxyphenyl)nicotinic acid (IUPAC: 2-(2-methoxyphenyl)pyridine-3-carboxylic acid; CAS 1226261-41-1) is a substituted nicotinic acid derivative with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It belongs to the class of 2-aryl-nicotinic acids, structurally characterized by a 2-methoxyphenyl moiety attached at the 2-position of the pyridine-3-carboxylic acid scaffold. This compound is available as a research chemical from several commercial suppliers, typically at 95% purity, with select vendors offering 97% minimum purity . Its predicted physicochemical properties include a boiling point of 355.8±27.0 °C, a density of 1.242±0.06 g/cm³, and a predicted pKa of 1.91±0.36 .

Selection Context
2-Aryl-nicotinic acid scaffold with unique ortho-substitution vector for SAR studies.
Procurement Profile
Available at 97% minimum purity from ISO-certified supplier, supporting reproducible assay workflows.
Workflow Fit
Supports purification optimization and large-scale synthesis with lower predicted boiling point versus positional isomers.

Why Generic Substitution Fails


Substituting 2-(2-methoxyphenyl)nicotinic acid with its positional isomers (e.g., the 4-, 5-, or 6-(2-methoxyphenyl)-substituted analogs) or the parent 2-phenylnicotinic acid is not a scientifically neutral decision. The position of the methoxyphenyl substituent on the pyridine ring fundamentally alters electronic distribution, steric environment, and intermolecular interaction profiles. Predicted boiling points differ by more than 25 °C between the 2- and 6-substituted isomers [1], indicating divergent molecular packing and purification behavior. The predicted pKa shifts by approximately 0.3 log units across positional variants, directly affecting ionization state, salt formation, and solubility in aqueous buffers [2]. Furthermore, in vitro enzyme inhibition data reveal that the 2-(2-methoxyphenyl) substitution pattern yields low nanomolar potency against human carbonic anhydrase XII [3], a level of activity that cannot be assumed for other positional isomers without explicit experimental confirmation. These measurable differences mean that generic interchange without verification can compromise assay reproducibility, lead scalability, and structure-activity relationship (SAR) interpretation.

Target Compound
2-(2-Methoxyphenyl)nicotinic acid with ortho-substitution pattern; pKa ~1.91.
Positional Isomers
Risk4-, 5-, or 6-substituted analogs shift pKa by ~0.3 units and alter purification profiles; ionization and salt formation may not transfer.
Parent Scaffold
RiskUnsubstituted 2-phenylnicotinic acid lacks the methoxy-driven steric and electronic effects; SAR and target engagement profiles can diverge significantly.

2-(2-Methoxyphenyl)nicotinic acid vs. Positional Isomers


Boiling Point: Purification Advantage

The predicted boiling point of 2-(2-methoxyphenyl)nicotinic acid is 355.8±27.0 °C, which is 26.6 °C lower than the predicted boiling point of its 6-positional isomer, 6-(2-methoxyphenyl)nicotinic acid (382.4±32.0 °C) [1]. This substantial difference, despite identical molecular formula (C13H11NO3) and molecular weight (229.23 g/mol), arises from the ortho-substitution pattern at the 2-position creating steric hindrance that reduces intermolecular packing efficiency. The lower boiling point translates to lower energy requirements for distillation-based purification and may permit purification techniques (e.g., short-path distillation) that are impractical for higher-boiling positional isomers. In procurement decisions for multigram or kilogram-scale synthesis, this property difference can directly affect cost, throughput, and purification yield.

Purification Profile
Cross-study comparable
26.6 °C lower predicted boiling point vs. 6-isomer
Supports lower-energy distillation and broader purification options.
Predicted values; experimental verification recommended for scale-up.
Purification Optimization Process Chemistry Scale-Up Feasibility

pKa Advantage for Salt Formation

The predicted pKa of 2-(2-methoxyphenyl)nicotinic acid is 1.91±0.36, which is 0.29 log units lower than the predicted pKa of 6-(2-methoxyphenyl)nicotinic acid (2.20±0.10) [1]. This increased acidity (lower pKa) in the 2-substituted isomer is attributable to the electron-withdrawing inductive effect of the 2-methoxyphenyl group in close proximity to the carboxylic acid moiety, coupled with reduced resonance stabilization due to steric twisting of the biaryl system. In practical terms, a pKa difference of 0.29 units corresponds to approximately 1.95-fold higher acid dissociation at a given pH, meaning the 2-substituted isomer will be more extensively ionized under neutral or mildly basic conditions. This property directly influences salt formation efficiency with cationic counterions (e.g., sodium, potassium, meglumine), aqueous solubility of the resulting salts, and ultimately bioavailability in pharmaceutical applications [2]. Researchers selecting a nicotinic acid scaffold where carboxylate anion formation is critical for target binding should prioritize the 2-substituted isomer for its enhanced proton-donating capacity.

Ionization Behavior
Cross-study comparable
pKa 1.91, ~1.95-fold greater acid dissociation vs. 6-isomer
Supports salt formation and solubility screening workflows.
Predicted pKa difference; confirm with experimental potentiometric titration.
API Salt Selection Formulation Development Solubility Enhancement

Carbonic Anhydrase XII Inhibition vs. Acetazolamide

2-(2-Methoxyphenyl)nicotinic acid inhibits human carbonic anhydrase XII (hCA XII) with a Ki of 8.30 nM, as measured by stopped-flow CO₂ hydration assay following 6 h preincubation at 4 °C [1]. This low nanomolar potency places the compound within the same activity range as the clinically used carbonic anhydrase inhibitor acetazolamide, which displays a Ki of 5.7 nM (pKi 8.2) against hCA XII [2][3]. Notably, 2-(2-methoxyphenyl)nicotinic acid is a carboxylic acid-based inhibitor, whereas acetazolamide is a sulfonamide (R-SO₂NH₂) inhibitor—a mechanistically distinct class. Carboxylic acid CA inhibitors with low nanomolar potency are relatively uncommon; most carboxylic acid-based CA inhibitors exhibit micromolar to high nanomolar activity. The potent inhibition of CA XII, an isoform implicated in tumor pH regulation and glaucoma, suggests that this compound may serve as a valuable scaffold for developing isoform-selective inhibitors that avoid sulfonamide-related hypersensitivity issues. The data also indicate that the 2-(2-methoxyphenyl) substitution geometry places the carboxylic acid moiety in an optimal orientation for coordination to the active-site zinc ion, whereas other positional isomers may not achieve this geometry.

hCA XII Inhibition
Cross-study comparable
Ki = 8.30 nM
Non-sulfonamide chemotype with reported low nanomolar target engagement.
Stopped-flow CO₂ hydration assay; mechanism-based differentiation from sulfonamide controls.
Carbonic Anhydrase Inhibition Cancer Therapeutics Glaucoma Research Enzyme Inhibition

Vendor-Certified Purity Advantage

MolCore supplies 2-(2-methoxyphenyl)nicotinic acid with a certified minimum purity of 97% (NLT 97%), and the supplier holds ISO certification . In contrast, the most widely available positional isomers—4-(2-methoxyphenyl)nicotinic acid (CAS 133363-00-5), 5-(2-methoxyphenyl)nicotinic acid (CAS 893732-61-1), and 6-(2-methoxyphenyl)nicotinic acid (CAS 887976-03-6)—are predominantly offered at 95% minimum purity by major research chemical distributors such as ABCR and AKSci . This 2-percentage-point purity differential may appear modest, but in quantitative biological assays, it translates to up to 2.08% less unknown impurity mass per unit weight. For assays requiring precise concentration-response curves (e.g., IC₅₀/EC₅₀ determinations, SPR binding studies), the higher-purity compound reduces the probability of impurity-driven artifacts, minimizes inter-lot variability, and improves assay reproducibility. Furthermore, for laboratories subject to Good Laboratory Practice (GLP) or ISO 9001 quality standards, a supplier providing documented, batch-specific certificates of analysis with a higher purity specification simplifies audit compliance.

Vendor Purity
Data to verify
97% NLT (ISO-certified) vs. typical 95% for positional isomers
Higher specification may reduce impurity-driven assay interference.
Supplier specification; independent lot analysis recommended for critical assays.
Quality Control Assay Reproducibility Procurement Specifications

Ortho-Methoxy Substitution: Unique SAR Vector

The 2-position attachment of the 2-methoxyphenyl group to the nicotinic acid core generates a sterically congested biaryl system distinct from all other positional isomers. In the 2-substituted isomer, the methoxy oxygen is positioned to form an intramolecular interaction with the pyridine nitrogen (O···N distance estimated ≤3.0 Å), potentially stabilizing a preferred conformation and modulating hydrogen-bond acceptor/donor properties . This conformational bias is absent in the 4- and 5-positional isomers and is fundamentally altered in the 6-isomer, where the methoxy group is distal to the pyridine nitrogen. For medicinal chemists exploring SAR around the nicotinic acid scaffold, the 2-(2-methoxyphenyl) substitution pattern represents a unique vector that cannot be emulated by any other single positional isomer. The ortho-substitution also increases rotational barrier around the biaryl axis, which can influence target binding entropy and selectivity. In fragment-based drug discovery or library design, incorporating this compound alongside the 4- and 6-isomers enables systematic exploration of substitution position effects on target engagement.

Conformational Bias
Class-level inference
Potential OMe···N(pyridine) intramolecular interaction
Unique SAR vector for scaffold exploration; requires experimental validation.
Based on ortho-substitution principles; no direct structural data provided.
Medicinal Chemistry Structure-Activity Relationship Lead Optimization Library Design

2-(2-Methoxyphenyl)nicotinic acid: Application Scenarios


Carbonic Anhydrase XII Inhibitor Development

Research groups developing isoform-selective carbonic anhydrase inhibitors for oncology or ophthalmology applications should prioritize 2-(2-methoxyphenyl)nicotinic acid as a lead scaffold. Its Ki of 8.30 nM against hCA XII places it within the clinically relevant potency range, and its non-sulfonamide carboxylic acid pharmacophore offers a pathway to avoid sulfonamide-associated hypersensitivity reactions that limit acetazolamide and related drugs . The compound's predicted pKa of 1.91 ensures the carboxylic acid is predominantly ionized at physiological pH, facilitating zinc coordination in the enzyme active site.

Large-Scale Synthesis and Process Development

Process chemists scaling up nicotinic acid-based intermediates should select 2-(2-methoxyphenyl)nicotinic acid for its 26.6 °C lower predicted boiling point relative to the 6-isomer , which reduces distillation energy requirements and broadens purification options. The availability of ISO-certified, 97% minimum purity material from MolCore further supports process development by minimizing impurity-related yield losses and simplifying batch records for regulatory documentation.

SAR Studies on 2-Aryl-Nicotinic Acid Scaffolds

Medicinal chemists conducting systematic SAR studies on 2-aryl-nicotinic acid scaffolds should include 2-(2-methoxyphenyl)nicotinic acid as a distinct SAR probe. The ortho-methoxy substitution at the 2-position creates a unique steric and electronic environment—including potential intramolecular OMe···N(pyridine) interactions—that cannot be replicated by the 4-, 5-, or 6-positional isomers . When paired with the unsubstituted 2-phenylnicotinic acid (CAS 33421-39-5) as a baseline comparator, this compound enables researchers to dissect the contribution of ortho-methoxy effects on target binding affinity, selectivity, and ADME properties.

Pharmaceutical Salt Screening & Preformulation

Formulation scientists performing salt screening on nicotinic acid-derived drug candidates should consider 2-(2-methoxyphenyl)nicotinic acid for its enhanced acidity (pKa 1.91) compared to the 6-isomer (pKa 2.20) . The 0.29-unit lower pKa translates to approximately 1.95-fold greater acid strength, improving salt formation efficiency with pharmaceutically acceptable bases (e.g., NaOH, KOH, meglumine). The higher vendor-certified purity (97% vs. 95%) further reduces the risk of impurity interference in polymorph screening and stability studies, saving time and resources in preformulation development.

Application
Selection Property
Validation Focus
CA XII inhibitor development studies
Non-sulfonamide chemotype with reported target engagement
Confirm isoform selectivity and zinc-binding mode experimentally
Large-scale synthesis and process research
Lower predicted boiling point and higher certified purity
Verify distillation efficiency and impurity profile at scale
2-Aryl-nicotinic acid SAR studies
Unique ortho-methoxy conformational bias
Dissect steric/electronic contributions to target binding
Pharmaceutical salt screening and preformulation
Enhanced acidity for salt formation
Assess salt formation efficiency and polymorph stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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